2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine
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Overview
Description
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound with a molecular structure that includes a benzodioxin ring substituted with a chlorine atom and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amination: The ethanamine group can be introduced through nucleophilic substitution reactions, where the chloro-substituted benzodioxin reacts with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products include quinones and oxides.
Reduction: Products include primary amines and alcohols.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Scientific Research Applications
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase and cholinesterase, affecting various biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine substitution, resulting in different chemical properties.
8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but without the ethanamine group.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Lacks the chlorine substitution.
Uniqueness
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine |
InChI |
InChI=1S/C10H12ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1-4,12H2 |
InChI Key |
FNQPWDKQHVPKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCN |
Origin of Product |
United States |
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